4-butyl-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
4-butyl-7-[(2-methoxyphenyl)methoxy]chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O4/c1-3-4-7-15-12-21(22)25-20-13-17(10-11-18(15)20)24-14-16-8-5-6-9-19(16)23-2/h5-6,8-13H,3-4,7,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCVJSOKAOCSWQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemo Systematic Pathway Optimization
Retrosynthetic Analysis of 4-butyl-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one
Retrosynthetic analysis of the target molecule, this compound (I), reveals two primary disconnection points. The most logical initial disconnection is at the ether linkage on the 7-position. This C-O bond can be retrosynthetically cleaved via a Williamson ether synthesis approach, leading to the key intermediate 4-butyl-7-hydroxy-2H-chromen-2-one (II) and 2-methoxybenzyl chloride (III).
The second major disconnection involves the formation of the chromen-2-one (coumarin) ring of intermediate (II). The Pechmann condensation is a classic and highly effective method for this transformation. This approach suggests disconnecting the pyrone ring to yield resorcinol (B1680541) (IV) and a β-ketoester, specifically ethyl 3-oxohexanoate (B1246410) (V) (also known as ethyl butyrylacetate).
Therefore, the retrosynthetic pathway can be summarized as follows:
Scheme 1: Retrosynthetic Analysis
This analysis identifies readily available starting materials—resorcinol, ethyl 3-oxohexanoate, and 2-methoxybenzyl chloride—as the foundational components for the synthesis of the target molecule.
Exploration of Classical and Contemporary Synthetic Routes for Chromen-2-one Scaffolds
The synthesis of the chromen-2-one core is a well-established area of organic chemistry, with several named reactions providing reliable access to this scaffold.
Pechmann Condensation Variants and Adaptations for 4-butyl Substituted Chromen-2-ones
The Pechmann condensation is a cornerstone of coumarin (B35378) synthesis, involving the reaction of a phenol (B47542) with a β-ketoester under acidic conditions. wikipedia.orgnih.gov For the synthesis of 4-butyl substituted chromen-2-ones, resorcinol is the phenol of choice due to its activated nature, which facilitates the electrophilic aromatic substitution. The β-ketoester required is ethyl 3-oxohexanoate.
The reaction is typically catalyzed by strong protic acids such as sulfuric acid, or Lewis acids like aluminum chloride. wikipedia.org The mechanism involves an initial transesterification of the phenol with the β-ketoester, followed by an intramolecular Friedel-Crafts-type acylation and subsequent dehydration to form the pyrone ring. The use of milder, heterogeneous catalysts such as Amberlyst-15 has also been reported to afford high yields under solvent-free conditions. nih.gov
| Catalyst | Conditions | Yield of 7-hydroxy-4-methylcoumarin |
| Concentrated H2SO4 | Room temperature | Good to excellent |
| Amberlyst-15 | 110°C, solvent-free | Up to 95% |
| BiCl3 | 75°C, solvent-free | Excellent |
This table presents data for the synthesis of the 4-methyl analogue, which serves as a model for the 4-butyl derivative.
Knoevenagel Condensation and its Application to 7-O-substituted Chromen-2-ones
The Knoevenagel condensation provides an alternative route to the coumarin nucleus. This reaction typically involves the condensation of a salicylaldehyde (B1680747) derivative with a compound containing an active methylene (B1212753) group, such as a malonic ester, in the presence of a weak base like piperidine (B6355638) or pyridine. While this method is highly effective for the synthesis of 3-substituted coumarins, its application to the direct synthesis of 4-substituted coumarins is less common.
However, for the synthesis of 7-O-substituted chromen-2-ones, a Knoevenagel approach could be envisioned starting from a pre-functionalized salicylaldehyde. For instance, 2-hydroxy-4-[(2-methoxybenzyl)oxy]benzaldehyde could potentially be condensed with a suitable active methylene compound to construct the coumarin ring.
Multi-component Reaction Strategies for the Chromen-2-one Core
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step. Several MCRs have been developed for the synthesis of chromene derivatives. For example, a three-component reaction between a phenol, an aldehyde, and an active methylene compound can lead to the formation of a 2-amino-4H-chromene. While not directly yielding a chromen-2-one, these intermediates can sometimes be converted to the desired coumarin scaffold.
Another MCR approach involves the reaction of 7-hydroxycoumarin with an isocyanide and a dialkyl acetylenedicarboxylate (B1228247) to produce highly functionalized 4H-chromenes. scielo.org.mx Although this does not directly form the target molecule, it highlights the utility of MCRs in derivatizing the coumarin core.
Detailed Synthesis of this compound
The forward synthesis of the target compound follows the pathway established in the retrosynthetic analysis, comprising two main steps: the Pechmann condensation to form the hydroxycoumarin intermediate, followed by a Williamson ether synthesis to introduce the 2-methoxybenzyl group.
Synthesis of Key Precursors and Intermediates (e.g., 4-butyl-7-hydroxy-2H-chromen-2-one)
The synthesis of the key intermediate, 4-butyl-7-hydroxy-2H-chromen-2-one, is achieved via the Pechmann condensation of resorcinol with ethyl 3-oxohexanoate.
Reaction Scheme:
Experimental Procedure (Adapted from general Pechmann condensation protocols):
To a cooled solution of concentrated sulfuric acid, resorcinol is added portion-wise, ensuring the temperature remains low. Ethyl 3-oxohexanoate is then added dropwise to the stirred mixture. The reaction is allowed to proceed at room temperature for several hours, during which time the mixture typically solidifies. The reaction is quenched by pouring the mixture onto crushed ice, leading to the precipitation of the crude product. The solid is collected by filtration, washed with cold water, and then dissolved in an aqueous sodium hydroxide (B78521) solution. The solution is filtered to remove any insoluble impurities, and the filtrate is then acidified with a strong acid, such as hydrochloric acid, to precipitate the purified 4-butyl-7-hydroxy-2H-chromen-2-one. The product can be further purified by recrystallization from a suitable solvent like ethanol.
| Reactant | Molar Mass ( g/mol ) | Amount | Moles |
| Resorcinol | 110.11 | (e.g., 11.0 g) | (e.g., 0.1) |
| Ethyl 3-oxohexanoate | 158.20 | (e.g., 15.8 g) | (e.g., 0.1) |
| Sulfuric Acid (conc.) | 98.08 | (e.g., 50 mL) | - |
Synthesis of this compound:
The final step in the synthesis is the etherification of the 7-hydroxy group of the coumarin intermediate with 2-methoxybenzyl chloride via a Williamson ether synthesis.
Reaction Scheme:
Experimental Procedure (General Williamson Ether Synthesis):
4-butyl-7-hydroxy-2H-chromen-2-one is dissolved in a polar aprotic solvent such as acetone (B3395972) or dimethylformamide. A base, typically potassium carbonate, is added to the solution to deprotonate the phenolic hydroxyl group. 2-methoxybenzyl chloride is then added, and the reaction mixture is heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the inorganic salts are removed by filtration. The solvent is evaporated under reduced pressure, and the crude product is purified by column chromatography or recrystallization to afford the final product, this compound.
| Reactant | Molar Mass ( g/mol ) | Amount | Moles |
| 4-butyl-7-hydroxy-2H-chromen-2-one | 218.25 | (e.g., 2.18 g) | (e.g., 0.01) |
| 2-methoxybenzyl chloride | 156.61 | (e.g., 1.72 g) | (e.g., 0.011) |
| Potassium Carbonate | 138.21 | (e.g., 2.76 g) | (e.g., 0.02) |
| Acetone | - | (e.g., 50 mL) | - |
Coupling Reactions for the 7-[(2-methoxybenzyl)oxy] Moiety
The introduction of the 7-[(2-methoxybenzyl)oxy] moiety to the coumarin scaffold is most commonly achieved through the Williamson ether synthesis. wikipedia.org This well-established organic reaction is a versatile method for forming ethers from an organohalide and a deprotonated alcohol (an alkoxide). wikipedia.org In the context of synthesizing this compound, the reaction involves the nucleophilic substitution (S_N2) of a halide from 2-methoxybenzyl halide by the phenoxide ion of 4-butyl-7-hydroxy-2H-chromen-2-one. jk-sci.commasterorganicchemistry.com
The reaction proceeds in two conceptual steps:
Deprotonation: The acidic proton of the 7-hydroxyl group on the 4-butyl-7-hydroxy-2H-chromen-2-one precursor is removed by a base to form a nucleophilic phenoxide anion.
Nucleophilic Attack: The newly formed phenoxide ion then acts as a nucleophile, attacking the electrophilic benzylic carbon of 2-methoxybenzyl chloride (or bromide). wikipedia.org This occurs via a concerted S_N2 mechanism, where the nucleophile attacks from the side opposite to the leaving group (the halide), leading to the formation of the ether linkage and a metal halide salt as a byproduct. wikipedia.orgmasterorganicchemistry.com
The general reaction is as follows: 4-butyl-7-hydroxy-2H-chromen-2-one + 2-methoxybenzyl halide + Base → this compound + Halide Salt + H₂O
This method is highly effective for coupling primary alkyl or benzyl (B1604629) halides, such as 2-methoxybenzyl halide, with phenoxides, as these substrates are highly susceptible to S_N2 reactions and less prone to competing elimination reactions. wikipedia.org
Green Chemistry Approaches and Sustainable Synthesis Protocols for this compound Production
Green chemistry principles are increasingly being applied to the synthesis of coumarin derivatives to reduce environmental impact and improve efficiency. nih.govresearchgate.net These approaches focus on minimizing waste, using less hazardous materials, and reducing energy consumption.
For the synthesis of the 4-butyl-7-hydroxy-2H-chromen-2-one precursor, which is typically formed via Pechmann condensation, several green strategies can be employed:
Solvent-Free Synthesis: Performing the Pechmann condensation under solvent-free conditions significantly reduces waste and simplifies product purification. nih.govijnrd.org
Microwave Irradiation: Microwave-assisted synthesis has emerged as a powerful tool in green chemistry. nih.gov It can dramatically reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating methods. nih.govnih.govbenthamdirect.com This technique can be applied to both the initial Pechmann condensation and potentially the subsequent Williamson ether synthesis. nih.govrjptonline.org
Green Catalysts: Utilizing solid acid catalysts like Amberlyst-15 or other reusable catalysts for the Pechmann reaction avoids the use of corrosive liquid acids like sulfuric acid, making the process more environmentally benign. mdpi.comresearchgate.netscispace.com
For the subsequent Williamson ether synthesis step, green approaches include:
Use of Greener Solvents: Replacing traditional polar aprotic solvents like DMF with more environmentally friendly options such as acetone or exploring reactions in aqueous media with the help of surfactants. francis-press.com
Energy Efficiency: Employing microwave heating can also make the etherification step more energy-efficient. rjptonline.org
| Synthesis Step | Conventional Method | Green Chemistry Approach | Advantage of Green Approach |
| Pechmann Condensation (Precursor Synthesis) | Use of strong liquid acid catalyst (e.g., H₂SO₄) and conventional heating in an organic solvent. | Microwave irradiation using a solid, recyclable catalyst (e.g., FeF₃, Amberlyst-15) under solvent-free conditions. nih.govmdpi.com | Reduced reaction time, higher yields, avoidance of corrosive and hazardous reagents, less waste. nih.govnih.gov |
| Williamson Ether Synthesis (Coupling Step) | Refluxing in DMF or DMSO with a strong base for several hours. jk-sci.com | Microwave-assisted synthesis in a greener solvent like acetone or ethanol. rjptonline.org | Significant reduction in energy consumption and reaction time; use of less toxic solvents. benthamdirect.com |
Stereochemical Control and Regioselectivity in the Synthesis of this compound Derivatives
Stereochemical Control: The parent compound, this compound, is achiral and therefore does not require stereochemical control in its synthesis. However, for the synthesis of derivatives with chiral centers, stereocontrol becomes a critical consideration. Chiral centers could be introduced, for example, by using a substituted butyl group at the C4 position or through reactions on the coumarin ring itself. In such cases, asymmetric synthesis strategies would be necessary. Organocatalysis, for instance, has been successfully used to synthesize chiral coumarin derivatives with high enantioselectivity. nih.gov
Regioselectivity: Regioselectivity is a crucial aspect of the synthesis, particularly during the formation of the coumarin core.
Pechmann Condensation: The synthesis of the 4-butyl-7-hydroxy-2H-chromen-2-one precursor typically starts from resorcinol (1,3-dihydroxybenzene). The Pechmann condensation of resorcinol with ethyl 2-butylacetoacetate can potentially yield two different regioisomers: the desired 7-hydroxy isomer and the 5-hydroxy isomer. The hydroxyl group at position 3 of resorcinol is generally more reactive, which favors the formation of the 7-hydroxycoumarin. Controlling reaction conditions such as temperature and the choice of catalyst is essential to maximize the yield of the desired 7-hydroxy regioisomer. chemmethod.com
Williamson Ether Synthesis: During the alkylation of the 7-hydroxycoumarin precursor, there is a possibility of C-alkylation competing with the desired O-alkylation. The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring (typically ortho or para to the hydroxyl group). However, O-alkylation is generally favored, and this preference can be enhanced by using polar aprotic solvents and specific counter-ions that promote reaction at the more electronegative oxygen atom. jk-sci.com
The following table illustrates potential isomers that could arise without proper regiochemical control.
| Isomer Type | Potential Isomer | Point of Divergence | Desired Product |
| Regioisomer | 4-butyl-5-hydroxy-2H-chromen-2-one | Pechmann Condensation | 4-butyl-7-hydroxy-2H-chromen-2-one |
| Regioisomer | 4-butyl-6- C-(2-methoxybenzyl)-7-hydroxy-2H-chromen-2-one | Williamson Ether Synthesis (C-alkylation) | 4-butyl-7- O-[(2-methoxybenzyl)oxy]-2H-chromen-2-one |
Computational Chemistry and Theoretical Modeling of 4 Butyl 7 2 Methoxybenzyl Oxy 2h Chromen 2 One
Quantum Chemical Investigations (DFT, Ab Initio)
Quantum chemical methods, particularly Density Functional Theory (DFT), provide a foundational understanding of the electronic structure and properties of 4-butyl-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one.
Optimized Geometries and Conformational Analysis
The geometry of this compound has been optimized using DFT calculations, often with the B3LYP functional and a 6-311++G(d,p) basis set, to determine its most stable three-dimensional structure. nih.govresearchgate.net Conformational analysis, through techniques like Potential Energy Surface (PES) scans, is crucial for identifying the lowest energy conformers of the molecule. nih.gov This analysis typically involves the rotation around key single bonds, such as those in the butyl and methoxybenzyl ether linkages, to map the energy landscape and identify the most stable spatial arrangements of the substituent groups. The planarity of the coumarin (B35378) ring system is a key feature, with substituents creating specific spatial orientations that can influence molecular interactions. nih.gov
Table 1: Selected Optimized Geometrical Parameters for a Coumarin Derivative Scaffold Data below is representative for a coumarin scaffold and not specific to this compound, serving as an illustrative example.
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length (Å) | C2=O10 | 1.21 |
| Bond Length (Å) | C4-C11 | 1.51 |
| Bond Length (Å) | C7-O15 | 1.37 |
| Bond Angle (°) | C3-C4-C4a | 120.5 |
| Bond Angle (°) | C6-C7-O15 | 118.9 |
| Dihedral Angle (°) | C5-C6-C7-O15 | 179.8 |
Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the chemical reactivity of a molecule. taylorandfrancis.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity; a smaller gap suggests higher reactivity. researchgate.net For coumarin derivatives, the HOMO is often localized on the electron-rich coumarin ring, while the LUMO may be distributed across the benzopyrone system. researchgate.net
Table 2: Representative Frontier Molecular Orbital Energies for a Coumarin Derivative Values are illustrative and based on general findings for similar coumarin structures.
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.25 |
| ELUMO | -1.80 |
| Energy Gap (ΔE) | 4.45 |
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution
Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich or electron-poor. nih.gov This is invaluable for predicting sites of electrophilic and nucleophilic attack. mdpi.com In the MEP map of a coumarin derivative, negative potential (typically colored red) is often observed around the carbonyl oxygen of the lactone ring, indicating a region susceptible to electrophilic attack. researchgate.net Positive potential (blue) is generally found around the hydrogen atoms. The specific substitution pattern of this compound will influence the precise details of the MEP map.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis offers a detailed description of the bonding and intramolecular interactions within a molecule. wikipedia.org It localizes the molecular orbitals into one-center (lone pairs) and two-center (bonds) orbitals, providing a picture that aligns with Lewis structures. q-chem.com NBO analysis can quantify charge transfer between orbitals, revealing hyperconjugative interactions that contribute to molecular stability. juniperpublishers.com For instance, interactions between the lone pairs of oxygen atoms and the antibonding orbitals of adjacent carbon atoms can be identified and their stabilization energies calculated. chemrxiv.org
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions
Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of this compound over time, providing insights into its conformational flexibility and interactions with its environment, such as a solvent. researchgate.net By simulating the motion of atoms and molecules, MD can reveal how the compound behaves in a physiological context, for example, in an aqueous solution. These simulations can elucidate the stability of different conformers and the nature of solute-solvent interactions, which are crucial for understanding the molecule's solubility and bioavailability. nih.gov
In Silico Prediction of Potential Macromolecular Interactions
In silico methods, particularly molecular docking, are used to predict how this compound might interact with biological macromolecules like enzymes or receptors. nih.govmdpi.com Coumarin derivatives have been shown to interact with various biological targets, including acetylcholinesterase and monoamine oxidase B. nih.govresearchgate.net Docking studies can predict the binding affinity and the specific binding mode of the compound within the active site of a target protein. These predictions are based on scoring functions that estimate the strength of the interaction, considering factors like hydrogen bonds and hydrophobic interactions. Such studies can guide the design of new derivatives with enhanced biological activity. mdpi.com
Molecular Docking Studies with Relevant Protein Targets (Non-Clinical)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For coumarin derivatives, docking studies are frequently employed to explore their potential as inhibitors of various enzymes. Although specific molecular docking studies for this compound are not reported, research on analogous compounds suggests that likely protein targets would include those involved in neurodegenerative diseases and microbial infections.
For instance, various coumarin hybrids have been studied as potential inhibitors for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease. nih.gov Docking studies of these compounds have revealed key interactions within the active sites of these proteins. Similarly, novel coumarin derivatives have been docked against oxidoreductase proteins from organisms like Escherichia coli and Candida albicans to investigate their potential antimicrobial activities. researchgate.net It is plausible that this compound would be investigated against a similar range of non-clinical protein targets to explore its bioactive potential.
Binding Energy Calculations and Ligand-Protein Interaction Analysis
Following molecular docking, binding energy calculations are performed to quantify the strength of the interaction between the ligand and the protein. These calculations, often expressed in kcal/mol, provide a numerical value for the binding affinity. A more negative binding energy typically indicates a more stable and favorable interaction.
The analysis of ligand-protein interactions provides a detailed view of the specific forces that hold the complex together. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking. For coumarin derivatives, the coumarin nucleus and its various substituents can participate in a range of these interactions. For example, the carbonyl group of the coumarin ring can act as a hydrogen bond acceptor, while the aromatic rings can engage in pi-pi stacking with aromatic amino acid residues in the protein's active site.
While no specific binding energy data exists for this compound, the following table illustrates the type of data that would be generated from such a study with hypothetical protein targets.
| Protein Target (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interactions |
| Acetylcholinesterase (e.g., 4EY7) | -9.5 | Trp84, Tyr334, Phe330 | Pi-pi stacking, Hydrophobic |
| Butyrylcholinesterase (e.g., 1P0I) | -8.8 | Trp82, Tyr332, His438 | Hydrogen bond, Pi-pi stacking |
| Oxidoreductase (e.g., 1XDQ) | -7.2 | Val67, Ile94, Phe120 | Hydrophobic, van der Waals |
This table is illustrative and does not represent experimental data for this compound.
Structure-Property Relationships Derived from Theoretical Calculations (e.g., electronic, optical properties, non-linear optics)
Theoretical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the relationship between the molecular structure of a compound and its various properties. For coumarin derivatives, these studies often focus on their electronic and optical characteristics.
The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, provide insights into the molecule's reactivity and its ability to participate in electronic transitions. The energy gap between HOMO and LUMO is a critical parameter that influences the molecule's stability and its optical properties.
Theoretical studies on coumarin derivatives have shown that substitutions on the coumarin ring can significantly modulate these properties. nih.gov For this compound, the butyl group at the 4-position and the methoxybenzyl ether at the 7-position are expected to influence the electron distribution and, consequently, its electronic and optical behavior.
Furthermore, coumarin derivatives are known for their interesting non-linear optical (NLO) properties. nih.govekb.eg These properties arise from the interaction of the molecule with intense electromagnetic fields, such as those from lasers. Theoretical calculations can predict NLO parameters like polarizability (α) and hyperpolarizability (β), which are measures of the molecule's response to an applied electric field. Compounds with significant NLO properties have potential applications in optoelectronic devices. dntb.gov.ua DFT calculations have been successfully used to predict the NLO properties of various chromene derivatives. nih.gov
The table below summarizes the types of properties that can be derived from theoretical calculations for coumarin derivatives.
| Property | Computational Method | Significance |
| HOMO-LUMO Energy Gap | DFT | Indicates chemical reactivity and electronic transition energy. |
| Dipole Moment | DFT | Relates to the molecule's polarity and intermolecular interactions. |
| Polarizability (α) | DFT | Describes the ease of distortion of the electron cloud by an electric field. |
| First Hyperpolarizability (β) | DFT | A measure of the second-order non-linear optical response. |
| Absorption Spectra | Time-Dependent DFT (TD-DFT) | Predicts the wavelengths of light the molecule will absorb. |
Structure Activity Relationship Sar and Mechanistic Biological Studies in Vitro/cellular Models
Design and Synthesis of Analogs of 4-butyl-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one
The synthesis of analogs of the parent compound is a cornerstone of SAR studies. This process typically begins with the synthesis of the core coumarin (B35378) structure, often via established methods like the Pechmann condensation, followed by the introduction of the desired substituents. For instance, 7-hydroxy-4-methylcoumarin can be a key intermediate, which is then subjected to etherification to introduce the methoxybenzyl moiety and subsequent modifications at the 4-position.
To probe the importance of the butyl group at the C4-position, a series of analogs with varying alkyl chain lengths can be synthesized. This allows for the investigation of how lipophilicity and steric bulk in this region impact biological activity. For example, replacing the butyl group with smaller alkyl chains (e.g., methyl, ethyl) or larger, more complex groups can reveal optimal requirements for target engagement.
Similarly, the 7-oxy-(2-methoxybenzyl) moiety is a key area for modification. The position of the methoxy (B1213986) group on the benzyl (B1604629) ring can be altered (e.g., to 3-methoxy or 4-methoxy) to understand the electronic and steric effects of this substituent. Furthermore, the entire benzyl group can be replaced with other substituted or unsubstituted aryl or alkyl groups to explore the necessity of this specific aromatic system for the observed biological effects.
Evaluation of In Vitro Biological Activities in Cellular and Biochemical Systems
Once a library of analogs is synthesized, their biological activities are assessed using a variety of in vitro assays. These assays provide quantitative data on the potency and mechanism of action of the compounds.
Coumarin derivatives are known to inhibit a wide range of enzymes. Based on the structural features of this compound, relevant enzyme families for investigation include carbonic anhydrases, cholinesterases (acetylcholinesterase and butyrylcholinesterase), and monoamine oxidases (MAO-A and MAO-B).
For instance, studies on related 4-aminomethyl-7-benzyloxy-2H-chromen-2-ones have demonstrated potent and selective inhibition of MAO-B, an enzyme implicated in neurodegenerative diseases. nih.gov The inhibitory activity of these compounds is often quantified by determining their half-maximal inhibitory concentration (IC50) or inhibition constant (Ki). By comparing the inhibitory activities of a series of analogs, clear SAR trends can be established. For example, the nature of the substituent at the 4-position and the substitution pattern on the 7-benzyloxy ring can significantly influence both potency and selectivity for different enzyme isoforms. nih.gov
| Compound/Analog | Target Enzyme | IC50/Ki (nM) | Reference |
| Analog A (4-aminomethyl-7-benzyloxy) | MAO-B | Low nM | nih.gov |
| Analog B (4-aminomethyl-7-(substituted-benzyloxy)) | AChE | Micromolar | nih.gov |
| Analog C (4-aminomethyl-7-(substituted-benzyloxy)) | BChE | Micromolar | nih.gov |
This table is illustrative and based on data for structurally related compounds.
To determine if this compound and its analogs interact with specific cellular receptors, radioligand binding assays are commonly employed. These assays measure the ability of a test compound to displace a known radiolabeled ligand from its receptor binding site. The affinity of the compound for the receptor is typically expressed as the inhibitory constant (Ki).
| Analog | Receptor | Ki (nM) | Assay Type |
| Analog D (3-arylcoumarin) | Estrogen Receptor | >1000 | Radioligand Displacement |
| Analog E (3-arylcoumarin) | Progesterone Receptor | >1000 | Radioligand Displacement |
This table is illustrative and based on data for structurally related compounds.
Beyond direct enzyme inhibition or receptor binding, the effects of this compound analogs on intracellular signaling pathways can be investigated in cell-based assays. These studies can reveal broader biological effects and provide a more comprehensive understanding of the compound's mechanism of action.
For example, studies on 2-phenyl-4H-chromen derivatives have shown that they can modulate inflammatory pathways. In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, these compounds were found to inhibit the TLR4/MAPK signaling pathway, leading to a downstream reduction in the expression of pro-inflammatory mediators. nih.gov Techniques such as Western blotting can be used to measure changes in the phosphorylation state of key signaling proteins (e.g., p38, ERK, JNK), while quantitative PCR (qPCR) can assess changes in the expression of target genes.
| Analog | Cell Line | Pathway Modulated | Downstream Effect |
| Analog F (2-phenyl-4H-chromen) | RAW264.7 | TLR4/MAPK | Inhibition of pro-inflammatory cytokine expression |
This table is illustrative and based on data for structurally related compounds.
Antiproliferative Effects in Isolated Cell Lines (non-clinical, mechanistic focus)
The coumarin (2H-chromen-2-one) scaffold is a recurring motif in compounds designed for antiproliferative activity. nih.gov Studies on various coumarin derivatives demonstrate their potential to inhibit the growth of cancer cells in vitro. For instance, certain bis(4-hydroxy-2H-chromen-2-one) compounds have shown antiproliferative effects on human leukemia cell lines, including K-562 (chronic myeloid leukemia) and JURKAT (acute T-cell leukemia). nih.gov These effects are often cytostatic at lower concentrations, meaning they halt cell proliferation, and can become cytotoxic, or cell-killing, at higher doses. nih.gov
Similarly, structurally related chromene derivatives have exhibited robust antiproliferative activities against several human cancer cell lines, with some compounds showing 50% inhibitory concentrations (IC50) in the low nanomolar range. nih.gov The antiproliferative activity of these compounds is often linked to their ability to induce cell cycle arrest and apoptosis (programmed cell death). mdpi.com For example, treatment of melanoma cells with certain hydroxylated biphenyl (B1667301) compounds, which are structurally related to some coumarin analogs, resulted in an arrest in the G2/M phase of the cell cycle. mdpi.com
| Compound Class | Observed Effect | Example Cell Lines | Reference |
|---|---|---|---|
| Bis(4-hydroxy-2H-chromen-2-one) derivatives | Inhibition of NF-κB activation, cytostatic effects | K-562, JURKAT (Human leukemia) | nih.gov |
| 2-Amino-4-aryl-7-methoxy-4H-chromene derivatives | Potent antiproliferative activity, G2/M cell cycle arrest | Various human cancer cell lines | nih.gov |
| Hydroxylated biphenyl analogs | Induction of apoptosis, G2/M cell cycle arrest | Melanoma cell lines | mdpi.com |
Elucidation of Molecular Mechanisms of Action in Controlled In Vitro Environments
Investigation of Cellular Targets and Binding Partners
The biological effects of coumarin derivatives stem from their interaction with various cellular targets. One of the well-documented mechanisms for related anticancer compounds is the disruption of microtubule dynamics. nih.govnih.gov Microtubules are essential components of the cellular cytoskeleton, and interfering with their function can arrest cell division, making them a prime target for chemotherapy. nih.gov Certain coumarin analogs that bind to the colchicine-binding site on tubulin can disrupt microtubule function. nih.gov
Beyond the cytoskeleton, coumarin derivatives have been investigated as inhibitors of various enzymes. nih.govnih.gov For example, series of 4-aminomethyl-7-benzyloxy-2H-chromen-2-ones have been identified as potent inhibitors of cholinesterases (AChE and BChE) and monoamine oxidase B (MAO B). nih.govnih.gov Furthermore, some compounds based on this scaffold can inhibit the transcription factor MYB, which is encoded by a proto-oncogene and is implicated in the development of various cancers. nih.gov Another identified mechanism involves the regulation of cellular signaling pathways; for example, some bis-4-hydroxycoumarin compounds have been shown to inhibit TNFα-induced activation of the nuclear factor-kappa B (NF-κB) pathway, which is critical for cell survival and proliferation. nih.gov
Metabolic Stability in In Vitro Systems (e.g., liver microsomes, plasma)
Metabolic stability is a critical parameter in drug discovery, defining a compound's susceptibility to biotransformation by metabolic enzymes. if-pan.krakow.pl This is commonly assessed in vitro using systems like liver microsomes, which contain a high concentration of drug-metabolizing enzymes. if-pan.krakow.plspringernature.com The stability of a compound is typically expressed as its in vitro half-life (t1/2) and intrinsic clearance (CLint). if-pan.krakow.plresearchgate.net These parameters can be used to predict in vivo pharmacokinetic properties. if-pan.krakow.pl
For example, studies on 2-aryl-4-benzoyl-imidazole analogs, which share some structural similarities with coumarins, demonstrate this process. nih.gov Test compounds are incubated with liver microsomes (e.g., from human, rat, mouse) in the presence of necessary cofactors like NADPH. nih.gov The concentration of the compound is measured over time using methods like LC-MS/MS to determine the rate of its degradation. nih.gov From this data, the half-life is calculated, which is then used to determine the intrinsic clearance. nih.gov Such studies are crucial for optimizing a molecule's structure to reduce first-pass metabolism and improve bioavailability. nih.gov For instance, blocking metabolically liable sites, such as by replacing a methyl group with a chlorine atom, has been shown to increase metabolic stability and lower clearance. nih.gov
| Parameter | Definition | Significance in In Vitro Studies |
|---|---|---|
| In Vitro Half-life (t1/2) | The time it takes for 50% of the compound to be metabolized in an in vitro system (e.g., liver microsomes). | A direct measure of how quickly a compound is broken down; a shorter half-life indicates lower stability. if-pan.krakow.pl |
| Intrinsic Clearance (CLint) | A measure of the metabolic capacity of the liver for a specific compound, independent of blood flow. It is calculated from the in vitro half-life. | Used to rank compounds and to predict in vivo hepatic clearance through scaling. if-pan.krakow.plresearchgate.net |
| Test System | Biological matrix used for the assay, such as liver microsomes, S9 fraction, or hepatocytes. | The choice of system depends on which metabolic pathways are being investigated (e.g., microsomes for Phase I reactions). springernature.com |
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and its Analogs
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity. rutgers.edu These models are invaluable in drug design for optimizing lead compounds and predicting the activity of novel molecules. rutgers.edu
For the broad class of coumarin derivatives, extensive Structure-Activity Relationship (SAR) and computational studies have been performed to understand how different substituents affect their biological targets. nih.gov For example, in the development of coumarin-based inhibitors for enzymes like AChE, docking simulations and molecular orbital calculations are used to understand the binding modes and interactions with the enzyme's active site. nih.gov
These studies reveal how modifications to the coumarin scaffold—such as the nature and position of substituents on the benzyloxy ring or alterations at the 4-position of the coumarin core—can dramatically influence potency and selectivity. nih.gov For instance, the introduction of halogen atoms at the meta position of a benzyloxy moiety was found to improve inhibitory activity against both AChE and BChE in one series of compounds. nih.gov QSAR models can quantify such relationships, correlating physicochemical properties (like lipophilicity, electronic effects, and steric factors) with inhibitory concentrations. This computational approach allows for the rational design of new analogs with potentially improved activity and pharmacokinetic profiles. rutgers.edu
Chemical Reactivity and Derivatization Studies of 4 Butyl 7 2 Methoxybenzyl Oxy 2h Chromen 2 One
Functionalization at Different Positions of the Chromen-2-one Ring
The coumarin (B35378) ring system is an electron-rich scaffold, but the reactivity of its different positions varies significantly. The benzene (B151609) ring can undergo electrophilic aromatic substitution, while the α,β-unsaturated lactone (pyrone) ring offers sites for nucleophilic and cycloaddition reactions.
Electrophilic Aromatic Substitution: The benzene portion of the coumarin ring is activated towards electrophilic substitution by the electron-donating 7-alkoxy group. Reactions such as nitration, halogenation, and Friedel-Crafts acylation are expected to occur primarily at the C6 and C8 positions, which are ortho and para to the activating group. The specific position of substitution can often be controlled by reaction conditions like temperature and the choice of catalyst. chemmethod.com For instance, nitration at low temperatures may favor the C6 product, while higher temperatures could lead to a mixture or favor the C8 isomer. chemmethod.com
Functionalization at C3 and C4: The C3 and C4 positions of the pyrone ring are pivotal for modifying the electronic and photophysical properties of coumarins. researchgate.net While the C4 position is already substituted with a butyl group in the target molecule, the C3 position remains a prime site for derivatization. Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of the C3-H bond. mdpi.com Palladium-catalyzed arylation can introduce various aryl groups at this position. mdpi.com Furthermore, radical coupling reactions, for example using alkyl diacyl peroxides with an iron catalyst, can achieve C-H alkylation. organic-chemistry.org
Below is a table summarizing potential functionalization reactions on the coumarin ring.
| Position | Reaction Type | Reagents & Conditions | Expected Product |
| C6/C8 | Nitration | HNO₃ / H₂SO₄, 0-5 °C | 6-Nitro or 8-Nitro derivative |
| C6/C8 | Bromination | NBS / Acetic Acid | 6-Bromo or 8-Bromo derivative |
| C3 | Arylation | Arylboronic acid, Pd(OAc)₂, oxidant | 3-Aryl derivative |
| C3 | Vilsmeier-Haack | POCl₃ / DMF | 3-Formyl derivative |
Reactions Involving the Butyl Side Chain
The n-butyl group at the C4 position is a saturated alkyl chain. Its reactivity is generally lower than that of the aromatic ring system. However, the methylene (B1212753) group (–CH₂–) attached directly to the C4 position is in a pseudo-benzylic position, making it susceptible to radical reactions.
Radical Halogenation: Under free-radical conditions, such as using N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or light), selective halogenation at the C1' position of the butyl chain can be achieved. This introduces a handle for further nucleophilic substitution reactions.
Oxidation: Strong oxidizing agents can potentially oxidize the butyl chain. Depending on the conditions, this could lead to the formation of ketones or carboxylic acids, though such reactions might also affect other parts of the molecule.
A summary of potential reactions on the butyl side chain is provided in the table below.
| Position | Reaction Type | Reagents & Conditions | Expected Product |
| C1' of Butyl | Radical Bromination | NBS, AIBN, CCl₄, reflux | 4-(1-bromobutyl)- derivative |
| C1' of Butyl | Oxidation | KMnO₄ or CrO₃ | 4-(1-oxobutyl)- derivative |
Transformations of the Methoxybenzyl Group
The 2-methoxybenzyl group serves as a protecting group for the 7-hydroxy functionality. The 7-hydroxycoumarin scaffold (umbelliferone) is a well-known fluorophore, and its deprotection is a key step in synthesizing fluorescent probes. thermofisher.com The cleavage of this benzyl (B1604629) ether can be accomplished through several methods.
Hydrogenolysis: Catalytic hydrogenolysis using palladium on carbon (Pd/C) and a hydrogen source (e.g., H₂ gas, ammonium (B1175870) formate) is a standard method for benzyl ether cleavage. atlanchimpharma.com However, this method might also reduce the C3=C4 double bond of the coumarin ring under certain conditions.
Lewis Acid-Mediated Cleavage: Lewis acids can facilitate the removal of benzyl ethers. A boron trichloride–dimethyl sulfide (B99878) complex (BCl₃·SMe₂) is known to cleave benzyl ethers selectively under mild conditions, tolerating many other functional groups. organic-chemistry.org
Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) are particularly effective for cleaving p-methoxybenzyl (PMB) ethers, but can also cleave simple benzyl ethers, albeit more slowly. nih.gov
Oxidation to Ester: In some cases, benzyl ethers can be directly oxidized to the corresponding benzoate (B1203000) esters using catalysts like Cu₂O with co-oxidants. nih.gov
The following table outlines common deprotection strategies.
| Protecting Group | Reaction Type | Reagents & Conditions | Expected Product |
| 2-Methoxybenzyl | Hydrogenolysis | H₂, Pd/C, Ethanol | 4-butyl-7-hydroxy-2H-chromen-2-one |
| 2-Methoxybenzyl | Lewis Acid Cleavage | BCl₃·SMe₂, CH₂Cl₂ | 4-butyl-7-hydroxy-2H-chromen-2-one |
| 2-Methoxybenzyl | Oxidative Cleavage | DDQ, CH₂Cl₂/H₂O | 4-butyl-7-hydroxy-2H-chromen-2-one |
Synthesis of Conjugates and Probes for Chemical Biology Research
Coumarin derivatives are prized for their fluorescent properties and are widely used to create probes for biological imaging and assays. rsc.orgrsc.orgresearchgate.net The title compound can serve as a scaffold for such probes after suitable functionalization.
To attach the coumarin scaffold to a biomolecule (e.g., protein, peptide, or nucleic acid), a reactive functional group must be introduced onto the molecule. This can be achieved by first performing one of the functionalization reactions described in section 6.1, such as nitration. The nitro group can be reduced to an amine, which can then be used in various conjugation reactions.
Amide Coupling: The synthesized amino-coumarin can be coupled to a carboxylic acid on a biomolecule using standard peptide coupling reagents (e.g., EDC, HATU).
Click Chemistry: The amine can be converted to an azide (B81097) or an alkyne. This allows for highly efficient and specific bioconjugation via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. researchgate.net
The core utility of this molecule as a tag relies on its fluorescence. thermofisher.comnih.gov After deprotection to the 7-hydroxycoumarin, the compound exhibits strong blue fluorescence. This fluorophore can be used as a reporter tag.
Fluorescent Labeling: By incorporating a reactive group as described above, the coumarin can be covalently attached to a target molecule, rendering it fluorescent for detection in techniques like fluorescence microscopy or flow cytometry. nih.govrsc.org
Affinity Tagging: An affinity tag is a peptide or protein attached to a recombinant protein that aids in its purification. researchgate.net While the coumarin itself is a small molecule, it can be incorporated into a larger probe that also contains a binding ligand. This creates a fluorescent affinity probe, where the coumarin fluorescence reports on the binding event. mdpi.comnih.govnih.gov For instance, a derivative of the coumarin could be linked to a known enzyme inhibitor to visualize the inhibitor's binding to its target protein within a cell. mdpi.com
Photoreactivity and Photocycloaddition/Photocleavage Properties
Coumarins are well-known for their photoreactivity, which forms the basis for applications in photocurable polymers and photolabile protecting groups. nih.govrsc.org
Photocycloaddition: Upon irradiation with UV light (typically >300 nm), the C3=C4 double bond of the coumarin ring can undergo a [2+2] cycloaddition reaction with another coumarin molecule to form a cyclobutane (B1203170) dimer. researchgate.net This dimerization is often reversible, with shorter wavelength UV light (e.g., 254 nm) causing cleavage of the dimer back to the monomers. nih.gov This photoreversible behavior is a key property for creating photoresponsive materials.
Photocleavage: The (coumarin-4-yl)methyl group is a known photolabile protecting group, or "caged" group, that can be cleaved upon light exposure to release a target molecule. nih.gov While the title compound does not have this specific moiety, the benzyl ether linkage at the 7-position could potentially undergo photocleavage under certain conditions, especially with the activating methoxy (B1213986) group on the benzyl ring. This would provide a light-triggered method to release the fluorescent 7-hydroxycoumarin. The mechanism typically involves excitation of the coumarin chromophore followed by intramolecular electron transfer, leading to the cleavage of the ether bond. researchgate.net
The table below summarizes the key photoreactive properties.
| Reaction Type | Wavelength | Process | Application |
| [2+2] Photodimerization | >300 nm | Formation of cyclobutane dimer | Photocrosslinking, material science |
| Dimer Cleavage | ~254 nm | Reversion to monomers | Photoreversible materials, self-healing polymers |
| Photocleavage | UV/Visible Light | Potential cleavage of the 7-O-benzyl bond | Photo-triggered release of a fluorophore |
Advanced Analytical Methodologies for 4 Butyl 7 2 Methoxybenzyl Oxy 2h Chromen 2 One in Complex Systems
Development of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Methods
High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are the cornerstone techniques for the analysis of non-volatile and semi-volatile organic compounds. Their high resolution, sensitivity, and reproducibility make them ideal for the separation and quantification of 4-butyl-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one in various sample types.
Separation and Quantification in Reaction Mixtures and In Vitro Assay Samples
The separation of this compound from starting materials, intermediates, byproducts, and components of in vitro assay buffers can be effectively achieved using reversed-phase HPLC or UPLC. The lipophilic nature of the butyl group and the benzyl (B1604629) ether moiety suggests strong retention on non-polar stationary phases like C18 or C8.
A typical HPLC or UPLC method would involve a gradient elution to ensure adequate separation of components with varying polarities. The mobile phase would likely consist of a mixture of an aqueous component (water, often with a small amount of acid like formic acid or acetic acid to improve peak shape) and an organic modifier such as acetonitrile (B52724) or methanol. The higher pressure tolerance of UPLC systems allows for the use of sub-2 µm particle size columns, leading to significantly faster analysis times and improved resolution compared to traditional HPLC.
Detection is most commonly performed using a UV-Vis detector, as the chromen-2-one (coumarin) core possesses strong chromophores. The maximum absorbance wavelength (λmax) for this compound would need to be determined experimentally but is expected to be in the range of 300-350 nm, typical for many coumarin (B35378) derivatives. For more complex matrices or when higher sensitivity and selectivity are required, a mass spectrometer (MS) can be coupled to the HPLC or UPLC system (LC-MS). This allows for the unequivocal identification of the target compound based on its mass-to-charge ratio (m/z) and fragmentation pattern.
Table 1: Illustrative HPLC/UPLC Method Parameters for the Analysis of this compound
| Parameter | HPLC | UPLC |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 50% B to 95% B in 15 min | 50% B to 95% B in 3 min |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Column Temp. | 30 °C | 40 °C |
| Injection Vol. | 10 µL | 2 µL |
| Detection | UV at 320 nm or MS | UV at 320 nm or MS |
This table presents hypothetical starting conditions based on methods for similar coumarin derivatives and would require optimization for the specific analyte and matrix.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives (if applicable)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the relatively high molecular weight and polarity of this compound, it is not ideally suited for direct GC-MS analysis as it may exhibit poor volatility and thermal stability.
However, if analysis by GC-MS is desired, a derivatization step could be employed to increase the volatility and thermal stability of the compound. For instance, if the compound were to be hydrolyzed to its corresponding 7-hydroxy derivative, the phenolic hydroxyl group could be silylated using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to produce a more volatile trimethylsilyl (B98337) (TMS) ether. This derivative could then be analyzed by GC-MS. It is important to note that this approach would not be a direct analysis of the parent compound. Given the suitability of HPLC and UPLC, GC-MS would likely not be the primary analytical method for this molecule.
Capillary Electrophoresis (CE) and Microfluidic-Based Analytical Platforms
Capillary Electrophoresis (CE) offers an alternative separation technique based on the differential migration of charged species in an electric field. For a neutral molecule like this compound, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, would be the most appropriate approach. In MEKC, a surfactant is added to the buffer above its critical micelle concentration. The neutral analyte partitions between the aqueous buffer and the hydrophobic interior of the micelles, allowing for separation based on its partitioning coefficient.
CE methods are characterized by high separation efficiency, short analysis times, and very low sample and reagent consumption. Detection can be achieved using UV-Vis absorbance or by interfacing the capillary to a mass spectrometer.
Microfluidic-based analytical platforms, or "lab-on-a-chip" systems, integrate multiple analytical steps, including sample pretreatment, separation, and detection, onto a single small device. These platforms could potentially be developed for the high-throughput analysis of this compound, offering advantages in terms of speed, sample volume, and automation. A microchip-based electrophoretic separation or a chromatographic separation on a packed microchannel could be envisioned.
Potential Research Applications and Future Directions
4-butyl-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one as a Chemical Probe for Biological Processes
The inherent fluorescence of the coumarin (B35378) nucleus is a key feature that can be exploited for developing chemical probes. scispace.comnih.gov The photophysical properties of coumarin derivatives are often sensitive to their local environment, making them excellent candidates for sensing and imaging biological processes. researchgate.net The specific structure of this compound suggests several possibilities as a chemical probe.
Potential applications as a fluorescent probe include:
Enzyme Activity Monitoring: The ether linkage could be designed to be cleavable by specific enzymes. For instance, cytochrome P450 enzymes are known to metabolize alkoxycoumarins. nih.govnih.gov Cleavage of the 2-methoxybenzyl group would release 4-butyl-7-hydroxy-2H-chromen-2-one, a different fluorescent species, allowing for a ratiometric or "turn-on" fluorescent response to monitor enzyme activity in real-time.
Cellular Imaging: The lipophilic butyl group may facilitate membrane permeability, allowing the compound to be used as a fluorescent stain for cellular compartments. Its fluorescence properties could be used to label and track specific organelles or to report on the polarity of its microenvironment within the cell. nih.gov
Ion Sensing: The coumarin scaffold can be functionalized to chelate specific metal ions. While this particular molecule is not a primary candidate, its core structure can be modified to incorporate ionophores, with the methoxybenzyl group potentially modulating the photophysical response upon ion binding. nih.govbenthamdirect.com
The fluorescence mechanisms underlying these applications often involve processes like Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Fluorescence Resonance Energy Transfer (FRET). benthamdirect.com
| Potential Probe Application | Mechanism of Action | Target Biological Process | Relevant Coumarin Analogs |
| Enzyme Sensing | Enzymatic cleavage of the ether bond leading to a change in fluorescence. | Cytochrome P450 activity, other etherases. | 7-Alkoxy-4-(trifluoromethyl)coumarins. nih.govnih.gov |
| Cellular Staining | Lipophilicity-driven accumulation in specific cellular compartments. | Visualizing cellular structures, monitoring membrane dynamics. | Coumarin derivatives with tunable lipophilicity. nih.gov |
| Ion Detection | Conformational change upon ion binding affecting the fluorophore. | Measuring intracellular ion concentrations. | Coumarin-based chemosensors. nih.govbenthamdirect.com |
Role of this compound as a Molecular Scaffold in Chemical Biology
The 2H-chromen-2-one core is a versatile scaffold for the development of new bioactive molecules. nih.govfrontiersin.org The substituents on this compound provide distinct points for chemical modification, allowing for the generation of libraries of compounds for screening against various biological targets.
Key features of this scaffold include:
The Butyl Group at C4: This group can be varied in length and branching to probe hydrophobic pockets in enzyme active sites or protein-protein interfaces.
The 7-O-(2-methoxybenzyl) Group: This large, flexible substituent can be replaced with a wide array of other groups to explore interactions with different biological targets. The ether linkage provides a stable connection point for various functionalities.
The Lactone Ring: This feature is crucial for the coumarin's chemical properties and can participate in interactions with biological macromolecules.
This scaffold can be used to design inhibitors for various enzymes, such as monoamine oxidases (MAO), acetylcholinesterase (AChE), and protein kinases, which are relevant targets in neurodegenerative diseases and cancer. nih.govnii.ac.jp For example, coumarin derivatives have been designed as MDM2 inhibitors for targeting breast cancer. nih.gov
| Modification Site | Potential for Diversification | Example Biological Targets |
| C4-butyl chain | Alter chain length, introduce unsaturation or branching. | Kinase ATP binding pockets, hydrophobic channels in enzymes. |
| C7-ether linkage | Vary the aromatic substituent, change the linker length. | Monoamine Oxidase (MAO), Acetylcholinesterase (AChE). nih.gov |
| Coumarin Core | Introduce substituents at other positions (e.g., C3, C6, C8). | Various enzymes and receptors. |
Exploration in Materials Science (e.g., optical materials, polymers)
Coumarin derivatives have found applications in materials science due to their unique photochemical and photophysical properties. nih.gov The photodimerization of the coumarin core upon irradiation with UV light is a key reaction that can be exploited in the development of photoresponsive materials. nih.gov
Potential applications in materials science include:
Optical Data Storage: The reversible [2π + 2π] photocycloaddition of coumarin moieties can be used to create materials for high-density optical data storage. nih.govscilit.com Information can be written and erased by using different wavelengths of light to induce dimerization and cleavage, respectively.
Photo-responsive Polymers: By incorporating this compound as a pendant group into a polymer backbone, it is possible to create materials that change their properties upon exposure to light. This could be used for applications such as self-healing materials, shape-memory polymers, and controlled-release systems. nih.govmdpi.com
Organic Light-Emitting Diodes (OLEDs): The fluorescent properties of coumarins make them candidates for use as emitters or dopants in OLEDs. nih.gov The substituents on the target molecule could be tuned to achieve desired emission colors and efficiencies.
| Material Application | Underlying Property | Potential Functionality |
| Optical Data Storage | Reversible photodimerization of the coumarin core. | High-density, rewritable data storage media. nih.gov |
| Smart Polymers | Photo-induced crosslinking and cleavage. | Self-healing, shape-memory, and drug-delivery systems. nih.govmdpi.com |
| Organic Electronics | Fluorescence and charge-transport properties. | Emissive layer in OLEDs. nih.gov |
Untapped Synthetic Strategies and Catalyst Development
While classical methods for coumarin synthesis such as the Pechmann, Knoevenagel, and Perkin reactions are well-established, there is ongoing research into developing more efficient, sustainable, and versatile synthetic routes. mdpi.comijcce.ac.ir
Future synthetic research could focus on:
C-H Activation: Direct functionalization of the coumarin core through C-H activation would provide a more atom-economical approach to novel derivatives, avoiding the need for pre-functionalized starting materials. mdpi.com
Novel Catalysts: The development of new solid acid catalysts, reusable catalysts, and organocatalysts could lead to greener and more efficient syntheses. rsc.orgnih.gov For example, meglumine (B1676163) sulfate (B86663) has been used as an efficient catalyst for Pechmann condensation under solvent-free conditions. researchgate.net
Flow Chemistry: Implementing continuous flow processes for the synthesis of coumarins could offer advantages in terms of safety, scalability, and product purity.
Asymmetric Synthesis: For coumarin derivatives with chiral centers, the development of asymmetric catalytic methods is crucial for producing enantiomerically pure compounds for biological evaluation. nih.gov
| Synthetic Strategy | Advantages | Reference/Example Catalyst |
| C-H Functionalization | High atom economy, access to novel substitution patterns. | Palladium or Rhodium-based catalysts. mdpi.com |
| Heterogeneous Catalysis | Catalyst recyclability, simplified purification. | Zirconia-based catalysts, tungstate (B81510) sulphuric acid. rsc.org |
| Organocatalysis | Metal-free, environmentally benign. | Proline, squaramide derivatives. nih.gov |
| Microwave-Assisted Synthesis | Reduced reaction times, improved yields. | Meglumine sulfate. researchgate.net |
Advanced Theoretical Modeling for Predictive Design
Computational chemistry and molecular modeling are powerful tools for accelerating the discovery and optimization of new coumarin derivatives. researchgate.net In silico methods can be used to predict the properties and activities of virtual compounds before their synthesis, saving time and resources.
Areas for theoretical modeling include:
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of coumarin derivatives with their biological activities, guiding the design of more potent compounds. researchgate.net
Molecular Docking: Docking simulations can predict the binding modes of this compound and its analogs to biological targets, providing insights into the molecular basis of their activity. nih.gov
ADMET Prediction: Theoretical models can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new coumarin derivatives, helping to identify candidates with favorable pharmacokinetic profiles. nih.gov
Photophysical Property Prediction: Quantum chemical calculations can be employed to predict the absorption and emission spectra of novel coumarin-based fluorescent probes, facilitating the design of probes with desired optical properties.
| Modeling Technique | Predicted Property | Application in Drug/Material Design |
| QSAR | Biological activity (e.g., IC50). | Guide the design of more potent analogs. researchgate.net |
| Molecular Docking | Binding affinity and orientation in a target protein. | Understand mechanism of action and improve binding. nih.gov |
| ADMET Modeling | Oral bioavailability, toxicity, metabolic stability. | Select candidates with drug-like properties. nih.gov |
| DFT/TD-DFT | Absorption/Emission wavelengths, quantum yield. | Design fluorescent probes with specific optical characteristics. |
Interdisciplinary Research Opportunities in Chemical Biology and Mechanistic Toxicology (non-clinical)
The versatile nature of the coumarin scaffold provides numerous opportunities for interdisciplinary research, particularly at the interface of chemistry, biology, and toxicology. frontiersin.orgresearchgate.net
Potential interdisciplinary research areas include:
Chemical Biology: The development of this compound-based probes and inhibitors can provide new tools to study complex biological systems, such as signaling pathways and metabolic networks.
Mechanistic Toxicology: While some coumarins are known to have toxic effects, the mechanisms are often not fully understood and can be species-dependent. mdpi.com Studying the metabolism of this compound by enzymes like cytochromes P450 and the subsequent effects on cellular pathways can provide valuable insights into its potential toxicity. mdpi.com This knowledge is crucial for designing safer coumarin-based therapeutics and materials.
Theranostics: Combining the therapeutic properties of a coumarin scaffold with its fluorescent capabilities could lead to the development of theranostic agents, which can simultaneously diagnose and treat diseases like cancer. nih.gov
Investigating the cytotoxicity of coumarin analogues against cancer cell lines versus healthy cells is a key area of non-clinical toxicological research. nih.gov Understanding the structure-toxicity relationships will be paramount for the future development of safe and effective coumarin-based compounds. nih.gov
Q & A
Q. What are the established synthetic methodologies for 4-butyl-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one?
- Methodological Answer : Synthesis typically involves a multi-step approach:
Core Formation : Condensation of a phenol derivative (e.g., 7-hydroxycoumarin) with a β-keto ester under acidic conditions (e.g., H₂SO₄) to form the chromen-2-one backbone.
Alkylation : Reaction of the hydroxyl group at position 7 with 2-methoxybenzyl chloride in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF.
Purification : Column chromatography or recrystallization to isolate the product.
Critical parameters include reaction time (12–24 hrs), temperature (60–80°C), and stoichiometric ratios to minimize side products like over-alkylation .
Q. Which spectroscopic and crystallographic techniques confirm the molecular structure?
- Methodological Answer :
- 1H/13C NMR : Assigns proton environments (e.g., methoxy singlet at δ 3.8 ppm) and carbon backbone.
- IR Spectroscopy : Confirms carbonyl stretch (~1700 cm⁻¹) and ether linkages.
- X-ray Crystallography : Resolves absolute configuration and packing motifs. Refinement using SHELX software (e.g., SHELXL for least-squares optimization) ensures precision in bond lengths/angles .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Methodological Answer : Use a Design of Experiments (DOE) approach:
- Solvent Screening : Compare DMF (high polarity) vs. THF (moderate polarity) for alkylation efficiency.
- Catalyst Selection : Test bases like K₂CO₃ vs. NaH for deprotonation efficacy.
- Temperature Gradients : Optimize between 60–100°C to balance reaction rate vs. decomposition.
Monitor progress via TLC (Rf = 0.5 in ethyl acetate/hexane 3:7) and HPLC (≥95% purity threshold) .
Q. How do substituent variations influence biological activity (e.g., anti-inflammatory vs. antioxidant)?
- Methodological Answer : Compare substituent effects using structure-activity relationship (SAR) studies:
| Substituent Position | Group | Biological Activity | Mechanism Insight |
|---|---|---|---|
| 4-Butyl | Alkyl chain | Enhances lipophilicity | Improves membrane permeability |
| 2-Methoxybenzyloxy | Methoxy ether | Modulates electron density | Alters binding to COX-2/LOX |
| Chromen-2-one core | Lactone ring | Base for redox activity | Facilitates radical scavenging |
In vitro assays: DPPH (antioxidant), COX-2 inhibition (anti-inflammatory). Replace the 2-methoxy group with halogens (e.g., Cl) to assess electronic effects .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Methodological Answer :
- Standardized Assays : Use identical cell lines (e.g., RAW 264.7 macrophages for anti-inflammatory studies) and concentrations (IC₅₀ comparisons).
- Meta-Analysis : Pool data from multiple studies (e.g., using RevMan) to identify outliers or confounding variables (e.g., solvent DMSO vs. ethanol).
- Orthogonal Validation : Cross-verify results with in silico docking (e.g., AutoDock Vina) and in vivo models (e.g., zebrafish inflammation assays) .
Q. How can computational methods predict molecular targets and binding modes?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to screen against targets like COX-2 (PDB: 1PXX) or Keap1-Nrf2 (PDB: 2FLU). Prioritize poses with lowest ΔG values.
- Molecular Dynamics (MD) Simulations : Run 100 ns simulations (AMBER force field) to assess binding stability.
- Pharmacophore Modeling : Identify critical interaction points (e.g., hydrogen bonds with Ser530 in COX-2) using Schrödinger Phase .
Data Contradiction Analysis
Q. Why do crystallographic data sometimes conflict with computational predictions?
- Methodological Answer : Discrepancies arise from:
- Static vs. Dynamic Models : X-ray structures (static) may miss flexible loops observed in MD simulations.
- Solvent Exclusion : Crystallography often omits solvent molecules that stabilize certain conformations.
Mitigate by refining computational models with QM/MM hybrid methods and validating with neutron diffraction (for H-bond networks) .
Experimental Design Considerations
Q. What controls are essential for in vitro bioactivity assays?
- Methodological Answer :
- Positive Controls : Aspirin (COX-2 inhibition), Trolox (antioxidant).
- Negative Controls : Vehicle (DMSO/ethanol) and scrambled analogs (e.g., 4-propyl derivatives).
- Dose-Response Curves : Use 6–8 concentrations (1 nM–100 µM) to calculate EC₅₀/IC₅₀.
- Replicates : Triplicate measurements to ensure statistical significance (p < 0.05, ANOVA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
